molecular formula C11H15Cl2N5 B563619 Cycloguanil-d4 Hydrochloride CAS No. 1189427-23-3

Cycloguanil-d4 Hydrochloride

货号: B563619
CAS 编号: 1189427-23-3
分子量: 292.2
InChI 键: MOUAPRKJJUXEIE-HGSONKNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cycloguanil-d4 Hydrochloride is a deuterated form of Cycloguanil Hydrochloride, which is an active metabolite of the antimalarial drug proguanil. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical assays .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cycloguanil-d4 Hydrochloride typically involves the deuteration of Cycloguanil. This process includes the incorporation of deuterium atoms into the Cycloguanil molecule, which can be achieved through various chemical reactions. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds safely and efficiently .

化学反应分析

Types of Reactions

Cycloguanil-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of deuterated analogs of oxidized Cycloguanil, while reduction can yield deuterated analogs of reduced Cycloguanil .

科学研究应用

Antimalarial Research

Cycloguanil-d4 hydrochloride is primarily utilized in the study of malaria treatment strategies. Its role as a DHFR inhibitor allows researchers to investigate resistance mechanisms in Plasmodium falciparum and Plasmodium vivax.

  • In Vitro Studies : Cycloguanil-d4 has been used in various in vitro assays to evaluate its efficacy against different strains of malaria. Studies have reported IC50 values indicating its potency against Plasmodium DHFR, which helps in understanding its therapeutic potential and resistance profiles.
Study TypeFindings
In Vitro AssaysHigh inhibitory potency against Plasmodium DHFR
Resistance StudiesInsights into mechanisms of drug resistance

Drug Development

The compound is essential in the development of new antimalarial drugs. Its stable isotope labeling allows for precise tracking in pharmacokinetic studies, aiding the optimization of drug formulations.

  • Combination Therapies : Research has shown that cycloguanil-d4 can enhance the effectiveness of other antimalarial agents when used in combination therapies, such as with atovaquone.
Combination AgentSynergistic Effect
AtovaquoneIncreased efficacy against malaria
SulfadiazineEnhanced inhibition of Toxoplasma gondii

Biological Mechanisms

Cycloguanil-d4 is studied for its interactions at the cellular level. Research indicates that it can inhibit not only malaria parasites but also other pathogens by targeting DHFR activity.

  • Antiviral Properties : Recent studies have suggested that cycloguanil-d4 may exhibit antiviral effects against influenza and respiratory syncytial viruses by inhibiting host DHFR activity.

Case Study 1: Efficacy Against Malaria

A clinical trial involving cycloguanil pamoate demonstrated regression of lesions in patients with dermal leishmaniasis, suggesting potential applications beyond malaria treatment. While results were modest, they indicate the need for further exploration into cycloguanil's broader therapeutic uses.

Case Study 2: Inhibition Studies

In vitro studies have shown that cycloguanil-d4 effectively inhibits the replication of influenza viruses, highlighting its potential as a host-directed antiviral agent. This broadens its applicability in infectious disease management beyond malaria.

相似化合物的比较

Similar Compounds

Uniqueness

Cycloguanil-d4 Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. This feature distinguishes it from other similar compounds, making it a valuable tool in scientific studies .

生物活性

Cycloguanil-d4 hydrochloride is a stable isotope-labeled derivative of cycloguanil, an active metabolite of the antimalarial drug proguanil. This compound has garnered attention due to its significant biological activity, particularly in the treatment of malaria caused by Plasmodium falciparum. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and relevant research findings.

Target Enzyme: Dihydrofolate Reductase (DHFR)
this compound primarily inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for folate metabolism in malaria parasites. By inhibiting DHFR, cycloguanil disrupts the synthesis of tetrahydrofolate, a coenzyme necessary for DNA synthesis and cellular replication in Plasmodium species. This inhibition leads to the suppression of malaria parasites in erythrocytes and hepatocytes, effectively reducing parasitemia levels in infected individuals .

Pharmacokinetics

Cycloguanil is rapidly absorbed following oral administration of proguanil, with its pharmacokinetic profile influenced by various factors including dietary fat. It is primarily distributed via organic cation transporters (OCT1 and OCT2), which facilitate its uptake into cells. The compound exhibits a half-life that supports its use in combination therapies against malaria .

In Vitro and In Vivo Studies

Recent studies have highlighted the efficacy of cycloguanil-d4 in various experimental setups:

  • In Vitro Studies : Cycloguanil-d4 demonstrated significant inhibitory effects on Plasmodium falciparum DHFR, with IC50 values indicating potent activity against drug-resistant strains. The compound was shown to effectively reduce parasite viability in controlled laboratory conditions .
  • In Vivo Studies : Animal models treated with cycloguanil-d4 exhibited marked reductions in parasitemia levels. For instance, studies involving mice infected with Plasmodium berghei showed that administration of cycloguanil significantly decreased parasite load and improved survival rates compared to control groups .

Case Studies

Several case studies have documented the clinical efficacy of cycloguanil derivatives:

  • Clinical Trials : A pilot study involving children in Gabon treated with a combination therapy including cycloguanil resulted in a significant reduction of Schistosoma haematobium egg excretion, showcasing its potential beyond malaria treatment .
  • Combination Therapies : Cycloguanil has been explored as part of combination therapies aimed at enhancing antimalarial efficacy while mitigating resistance development. Trials have indicated that combining cycloguanil with other antimalarials can lead to synergistic effects, improving overall treatment outcomes .

Data Summary

Parameter Value
Molecular Formula C₁₁H₁₅Cl₂N₅
Molecular Weight 288.176 g/mol
IC50 against P. falciparum DHFR < 10 μM
Half-life Approximately 6-12 hours
Primary Transporters OCT1, OCT2

属性

IUPAC Name

1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H/i3D,4D,5D,6D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUAPRKJJUXEIE-HGSONKNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2C(=NC(=NC2(C)C)N)N)[2H])[2H])Cl)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。